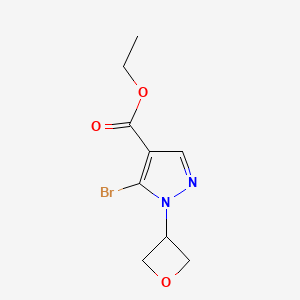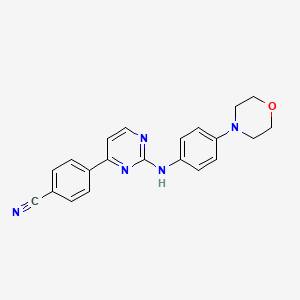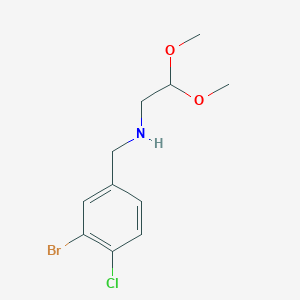
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-bis(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-bis(phenylmethoxy)- is a complex organic compound with a unique structure that includes a naphthalene ring substituted with carboxylic acid, hydroxy, and phenylmethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-bis(phenylmethoxy)- typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes a series of reactions to introduce the carboxylic acid, hydroxy, and phenylmethoxy groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-bis(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent choice, are crucial to achieving the desired reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-bis(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-bis(phenylmethoxy)- exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and triggering specific cellular responses. The pathways involved can vary widely depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-: This compound has similar structural features but with methoxy groups instead of phenylmethoxy groups.
2-Naphthalenecarboxylic acid, 3-hydroxy-: Another related compound with a hydroxy group at a different position on the naphthalene ring.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-bis(phenylmethoxy)- is unique due to the presence of phenylmethoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C25H20O5 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
4-hydroxy-6,7-bis(phenylmethoxy)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H20O5/c26-22-12-20(25(27)28)11-19-13-23(29-15-17-7-3-1-4-8-17)24(14-21(19)22)30-16-18-9-5-2-6-10-18/h1-14,26H,15-16H2,(H,27,28) |
Clave InChI |
MWZREUYINUHJJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=CC(=CC(=C3C=C2OCC4=CC=CC=C4)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)

![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)




